molecular formula C19H18N2O3S B2382296 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide CAS No. 329903-08-4

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2382296
CAS No.: 329903-08-4
M. Wt: 354.42
InChI Key: GWLUXDNFXSIVLZ-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that combines the structural features of coumarin, thiazole, and cyclohexanecarboxamide. Coumarin derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties . Thiazole derivatives also exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects . The combination of these moieties in a single molecule aims to enhance its biological activity and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide are not fully elucidated. Compounds in the coumarin-thiazole class have been reported to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

In vitro evaluation of coumarin compounds, including this compound, has revealed cytotoxicity against various cell lines . The compound influences cell function by exerting cytotoxic effects, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that coumarin-thiazole hybrids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The stability, degradation, and long-term effects on cellular function of similar coumarin compounds have been studied .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Coumarin-thiazole hybrids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-known. Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide typically involves a multi-step process. One common method starts with the synthesis of the coumarin moiety, followed by the formation of the thiazole ring and finally the coupling with cyclohexanecarboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of cyclohexanecarboxamide.

    N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of cyclohexanecarboxamide.

Uniqueness

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is unique due to its combination of coumarin, thiazole, and cyclohexanecarboxamide moieties, which may enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h4-5,8-12H,1-3,6-7H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLUXDNFXSIVLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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